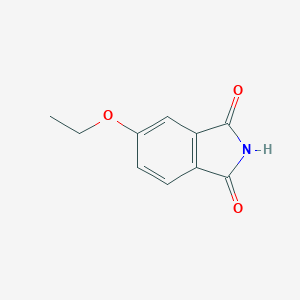

5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of phthalic anhydride with ethanolamine under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Mannich Reaction

In this method, the acidic proton at the imide nitrogen of the isoindole allows for aminomethylation. The reaction involves treating the compound with formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) under heat. This method has been reported to yield derivatives with varying degrees of efficiency depending on substituents and reaction conditions .

Tscherniac-Einhorn Reaction

This reaction involves the interaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst. The process typically leads to a mixture of products that can be challenging to separate due to side reactions involving unprotected amine groups .

Hydrazine Hydrate Reaction

The compound can also be synthesized by refluxing it with hydrazine hydrate in methanol followed by treatment with concentrated hydrochloric acid. This method is noted for producing high yields of the desired product .

Chemical Reactions and Functionalization

5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione exhibits several reactive sites that allow for further functionalization:

Electrophilic Aromatic Substitution

The presence of ethoxy and carbonyl groups makes the isoindole structure susceptible to electrophilic aromatic substitution reactions. These reactions can introduce various substituents onto the aromatic ring.

Nucleophilic Addition Reactions

The carbonyl groups in the isoindole structure can undergo nucleophilic addition reactions with various nucleophiles such as amines or alcohols, leading to new derivatives that may possess enhanced biological activity.

Reduction Reactions

Reduction of the carbonyl groups can yield alcohol derivatives or other functional groups that may further enhance the pharmacological profile of the compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Properties

5-Ethoxy-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions. For instance, it has been employed in the synthesis of isoindoline derivatives that exhibit significant biological activities, including anti-inflammatory and antibacterial properties . The compound's structural features allow for modifications that enhance its pharmacological profiles.

Biological Activities

The compound has been extensively studied for its biological activities , which include:

- Antimicrobial Properties : Research indicates that derivatives of isoindole-1,3-dione, including this compound, demonstrate strong antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition zones comparable to standard antibiotics like gentamicin .

- Anticancer Potential : Several studies have highlighted the anticancer properties of isoindole derivatives. For instance, compounds derived from this compound exhibited significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116. These compounds were found to induce apoptosis and arrest the cell cycle in cancer cells .

- Neuroprotective Effects : The compound has shown promise as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated IC50 values indicating effective inhibition of these enzymes .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical intermediate. Its derivatives are being investigated for their ability to act as analgesics and anti-inflammatories without the side effects associated with traditional medications . The compound's ability to modulate various biochemical pathways enhances its appeal as a candidate for drug development.

Industrial Applications

Beyond medicinal uses, this compound is also relevant in industrial applications. It is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. This versatility makes it a valuable compound not only in pharmaceuticals but also in various chemical industries.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Phthalimide: The parent compound of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione, lacking the ethoxy group.

N-ethylphthalimide: A similar compound with an ethyl group instead of an ethoxy group.

N-methylphthalimide: Another derivative with a methyl group.

Uniqueness

This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Actividad Biológica

5-Ethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the isoindole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and biochemical pathways.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 5-ethoxyisoindole-1,3-dione |

| CAS Number | 50727-05-4 |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 191.20 g/mol |

| InChI Key | TVSKCUHMZOIRNW-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with various biological targets. Isoindole derivatives typically exhibit their effects through:

1. Enzyme Inhibition:

The compound can inhibit specific enzymes involved in critical biochemical pathways.

2. Interaction with Receptors:

It may bind to receptors that modulate cellular processes, affecting signal transduction pathways.

3. Modulation of Gene Expression:

By influencing transcription factors, it can alter gene expression profiles related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown:

- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity: Demonstrated antifungal effects in vitro.

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies:

Case Study: Anticancer Evaluation in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings included:

- IC50 Value: The compound exhibited an IC50 value of approximately 15 µM, indicating potent antiproliferative effects.

- Mechanism: Induction of apoptosis was observed through caspase activation assays.

Biochemical Pathways Affected

This compound influences several biochemical pathways:

| Pathway | Effect |

|---|---|

| Apoptosis | Induces programmed cell death |

| Cell Cycle Regulation | Causes G2/M phase arrest |

| Reactive Oxygen Species (ROS) | Modulates oxidative stress responses |

Comparison with Similar Compounds

When compared to similar isoindole derivatives, this compound shows unique properties due to the ethoxy group:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-Ethoxy-2,3-dihydroisoindole | Moderate | High |

| Phthalimide | Low | Moderate |

| N-Methylphthalimide | Low | Low |

Propiedades

IUPAC Name |

5-ethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSKCUHMZOIRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.